
Methyl 4-nitrohex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-nitrohex-4-enoate is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a hexene chain with an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-nitrohex-4-enoate can be synthesized through several methods. One common approach involves the nitration of hex-4-enoic acid followed by esterification with methanol. The nitration reaction typically requires a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The esterification process involves the reaction of the nitrated product with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and esterification reactions can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-nitrohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The double bond in the hexene chain can be hydrogenated to form a saturated ester using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas (H2), palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction of the nitro group: Methyl 4-aminohex-4-enoate.
Hydrogenation of the double bond: Methyl 4-nitrohexanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-nitrohex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving nitroalkene biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 4-nitrohex-4-enoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile molecule in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-nitrohex-4-enoate can be compared with other nitroalkenes and esters:
Similar Compounds:
Uniqueness: this compound is unique due to its specific combination of a nitro group and an ester functional group on a hexene chain. This combination imparts distinct reactivity and potential applications compared to other nitroalkenes and esters. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
112402-55-8 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
methyl 4-nitrohex-4-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(8(10)11)4-5-7(9)12-2/h3H,4-5H2,1-2H3 |
InChI-Schlüssel |
MHTDZXCRELLROP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(CCC(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


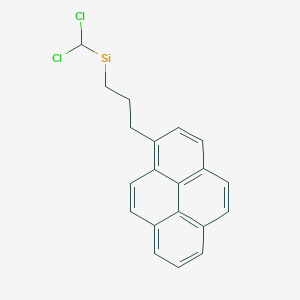
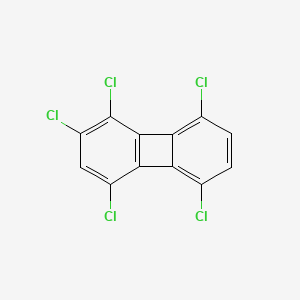
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
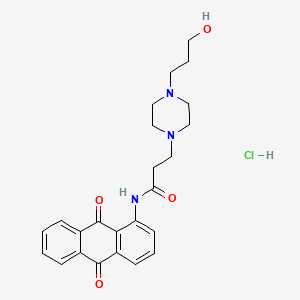
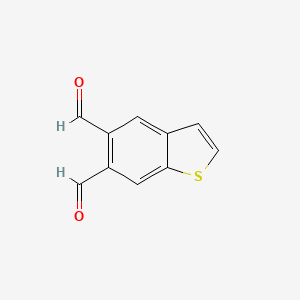

![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
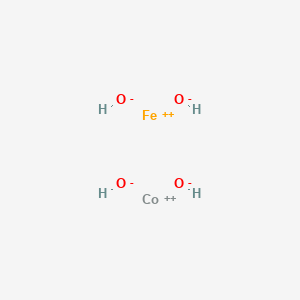
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
